2-(2-羧乙基)苯硼酸

描述

2-(2-Carboxyethyl)phenylboronic acid is a synthetic compound belonging to the family of boronic acids . These compounds find extensive application in organic chemistry and various scientific disciplines, including biochemistry .

Synthesis Analysis

The synthesis of 2-(2-Carboxyethyl)phenylboronic acid involves the reaction of phenylboronic acid (PhB(OH)₂) with glyoxylic acid (HOCH₂COOH). The carboxyethyl group is introduced through this reaction, resulting in the formation of the target compound .

Molecular Structure Analysis

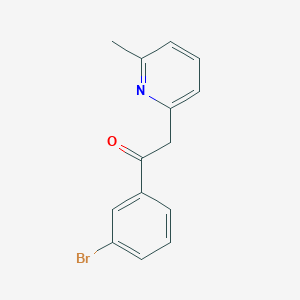

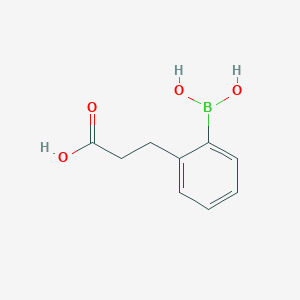

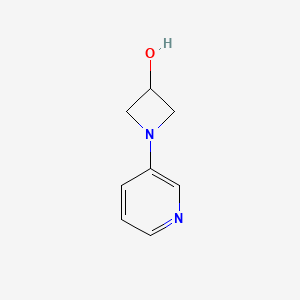

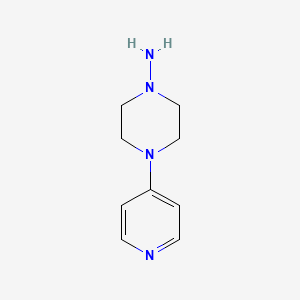

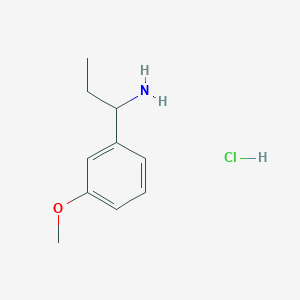

The molecular formula of 2-(2-Carboxyethyl)phenylboronic acid is C₉H₁₁BO₄ . Its 2D structure consists of a phenyl ring attached to a boron atom, which further bears a carboxyethyl group. The 3D conformation of the molecule is not available due to unsupported elements in the MMFF94s force field .

科学研究应用

合成化学中的催化剂

苯硼酸,包括类似于2-(2-羧乙基)苯硼酸的衍生物,已被用作合成化学中的催化剂。例如,它们催化羧酸和胺之间的脱水缩合,促进α-二肽的合成,突显了它们在肽合成中的作用,可能还在新型药物的开发中(Wang, Lu, & Ishihara, 2018)。

诊断和治疗应用

含苯硼酸功能化的聚合物,类似于2-(2-羧乙基)苯硼酸的功能,已在诊断和治疗应用中得到广泛应用。它们与碳水化合物的独特相互作用使它们适用于葡萄糖传感器和生物分离应用。新兴的研究方向是将这些应用扩展到更多多功能的诊断和治疗靶点,包括癌症治疗和糖尿病管理(Matsumoto, Kataoka, & Miyahara, 2014)。

药物传递系统

苯硼酸衍生物已被整合到药物传递系统中,特别是在葡萄糖响应材料的开发中。这些材料对胰岛素传递尤为有前景,其中葡萄糖响应机制可能导致自调节胰岛素释放系统。这些材料合成的进展突显了它们在通过响应性药物传递系统改善糖尿病管理中的潜力(Ma & Shi, 2014)。

生物应用和传感器系统

苯硼酸及其衍生物与聚合纳米材料的整合为生物应用开辟了新途径,包括生物传感器和靶向药物传递系统的开发。这些材料与葡萄糖和唾液酸特异性相互作用,为糖尿病患者的葡萄糖水平的无创监测和靶向表达唾液酸的癌细胞提供了平台(Lan & Guo, 2019)。

肿瘤靶向和穿透

苯硼酸修饰的纳米颗粒,由于其与癌细胞标记物的特异性相互作用,显示出增强的肿瘤靶向和穿透能力。这一特性使它们非常适合于靶向癌症治疗,药物传递系统可以更有效地定位并在肿瘤组织内发挥作用,提高治疗的效果,同时最大限度地减少对健康组织的副作用(Wang et al., 2016)。

作用机制

Target of Action

The primary target of 2-(2-Carboxyethyl)phenylboronic acid is serine proteases , such as trypsin and chymotrypsin . Serine proteases are a type of protease, a group of enzymes that cleave peptide bonds in proteins, playing a crucial role in many biological processes.

Mode of Action

2-(2-Carboxyethyl)phenylboronic acid functions as a reversible inhibitor of serine proteases . It acts by forming a covalent bond with the active site serine residue of the protease, thereby blocking its activity . This interaction results in the inhibition of the protease, preventing it from cleaving peptide bonds and thus altering the protein’s function.

Pharmacokinetics

Boronic acids are generally known to be stable and easy to handle , which could potentially influence their pharmacokinetic properties.

Result of Action

The molecular and cellular effects of 2-(2-Carboxyethyl)phenylboronic acid’s action primarily involve the inhibition of serine proteases. This can result in the accumulation of proteins that would otherwise be degraded, potentially affecting various cellular processes. The specific effects can vary depending on the cell type and the particular serine protease being inhibited .

Action Environment

The action of 2-(2-Carboxyethyl)phenylboronic acid can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s ability to form a covalent bond with the serine residue . Additionally, factors such as temperature and the presence of other molecules can potentially influence the compound’s stability and efficacy.

属性

IUPAC Name |

3-(2-boronophenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BO4/c11-9(12)6-5-7-3-1-2-4-8(7)10(13)14/h1-4,13-14H,5-6H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKXURCOFHUFAMP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=CC=C1CCC(=O)O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Methyl 8-amino-3-methyl[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate](/img/structure/B1473668.png)

![1-(3-Bromophenyl)-4-oxo-1,4-dihydro-[1,8]naphthyridine-3-carboxylic acid (2,2,2-trifluoro-ethyl)-amide](/img/structure/B1473685.png)